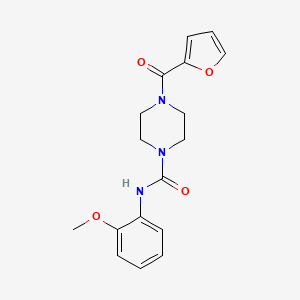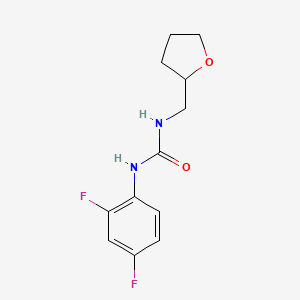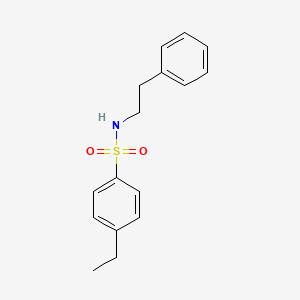
N~2~-cyclohexyl-N~2~-methyl-N~1~-(4-methylphenyl)glycinamide
説明
N~2~-cyclohexyl-N~2~-methyl-N~1~-(4-methylphenyl)glycinamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. CX-5461 has shown promising results in preclinical studies as a potential anticancer agent.
科学的研究の応用
N~2~-cyclohexyl-N~2~-methyl-N~1~-(4-methylphenyl)glycinamide has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that this compound can selectively target cancer cells that have high levels of ribosomal DNA transcription. This compound has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. This compound has also been shown to sensitize cancer cells to other anticancer agents, such as chemotherapy and radiation therapy.
作用機序
N~2~-cyclohexyl-N~2~-methyl-N~1~-(4-methylphenyl)glycinamide selectively inhibits RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. Inhibition of RNA polymerase I transcription leads to a decrease in ribosome biogenesis and protein synthesis, which in turn leads to DNA damage and cell death in cancer cells. This compound has been shown to induce DNA damage through the activation of the p53 pathway, which is a key regulator of cell cycle progression and DNA repair.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in cancer cells. This compound induces DNA damage and cell death in cancer cells, while sparing normal cells. This compound also sensitizes cancer cells to other anticancer agents, such as chemotherapy and radiation therapy. This compound has been shown to activate the p53 pathway, which is a key regulator of cell cycle progression and DNA repair. This compound has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients and oxygen to cancer cells.
実験室実験の利点と制限
N~2~-cyclohexyl-N~2~-methyl-N~1~-(4-methylphenyl)glycinamide has several advantages and limitations for lab experiments. The advantages of this compound include its selectivity for cancer cells, its ability to induce DNA damage and cell death, and its ability to sensitize cancer cells to other anticancer agents. The limitations of this compound include its complex synthesis method, its potential toxicity to normal cells, and its potential for drug resistance.
将来の方向性
There are several future directions for the research and development of N~2~-cyclohexyl-N~2~-methyl-N~1~-(4-methylphenyl)glycinamide. One future direction is to explore the potential of this compound as a combination therapy with other anticancer agents. Another future direction is to develop more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound in normal cells. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that selectively targets RNA polymerase I transcription in cancer cells. This compound has shown potential as an anticancer agent in preclinical studies, and further research is needed to explore its potential as a combination therapy with other anticancer agents. The synthesis of this compound is a complex process that requires expertise in organic chemistry. This compound has several advantages and limitations for lab experiments, and further studies are needed to investigate its potential side effects and toxicity in normal cells. Overall, this compound represents a promising avenue for the development of new anticancer therapies.
特性
IUPAC Name |
2-[cyclohexyl(methyl)amino]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-13-8-10-14(11-9-13)17-16(19)12-18(2)15-6-4-3-5-7-15/h8-11,15H,3-7,12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFXBPLHMAAJIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-methylprop-2-en-1-amine](/img/structure/B4423154.png)



![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B4423175.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4423196.png)
![N-(2,3-dimethylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4423200.png)
![N-cyclohexyl-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4423202.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B4423209.png)
![2-(2,6-dimethyl-4-morpholinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4423212.png)

![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B4423216.png)

